molecular formula C16H21ClN2O B104004 (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride CAS No. 521284-22-0

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride

Cat. No. B104004
M. Wt: 256.34 g/mol
InChI Key: QILVTBCJVNFIDP-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is a compound with potential pharmacological properties. It is structurally related to (R)-2-Amino-1-Phenylethanol, which has been studied for its inhibitory activity against Bacteroides fragilis, suggesting possible antibacterial applications . The compound contains a secondary hydroxyl group and a primary amino group attached to a benzene ring, which are crucial for its binding and activity .

Synthesis Analysis

The synthesis of related compounds such as (R)-(-)-Phenylephrine hydrochloride, which shares a similar structural framework, has been achieved through asymmetric synthesis. This process involves a hydrolytic kinetic resolution of a styrene oxide derivative using an (R,R)-SalenCoIIIOAc complex, resulting in a high enantiomeric excess, which is crucial for the compound's pharmacological activity .

Molecular Structure Analysis

A comprehensive spectroscopic study of (R)-2-Amino-1-Phenylethanol, a compound closely related to the title molecule, has been conducted. Techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy were employed to record the molecular vibrations and electronic properties. Density Functional Theory (DFT) calculations were used to predict geometrical parameters, theoretical frequencies, and electronic transitions within the molecule. The study also included a Potential Energy Surface (PES) scan to understand the stability and conformational preferences of the molecule .

Chemical Reactions Analysis

The title compound's reactivity can be inferred from the molecular docking studies and NBO analysis of (R)-2-Amino-1-Phenylethanol. These studies predict the different possibilities of electronic transitions in the molecule, which are indicative of the types of chemical reactions it may undergo. The presence of functional groups such as the hydroxyl and amino groups also suggests that it could participate in various chemical reactions, including hydrogen bonding and nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Amino-1-Phenylethanol have been extensively analyzed. The thermodynamic properties, including heat capacity, entropy, and enthalpy, were computed at different temperatures to provide insights into the stability and reactivity of the compound. The electronic properties, such as excitation energy and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were calculated, which are important for understanding the compound's chemical behavior .

Scientific Research Applications

Synthesis and Antitumor Activity

A series of tertiary aminoalkanol hydrochlorides, which include compounds structurally related to (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, were synthesized and tested for their antitumor activity. These compounds demonstrated potential as biologically active compounds, specifically targeting antitumor effects. The research outlined a detailed synthesis process, confirming the structure of these compounds through NMR and IR spectra, and highlighted their crystalline nature. This study underscores the importance of aminoalkanol hydrochlorides in the search for new antitumor agents (Isakhanyan et al., 2016).

Spectroscopic Investigation and Molecular Docking Study

A comprehensive spectroscopic analysis, including FT-IR, FT-Raman, UV, NMR, and NBO investigation, was conducted on (R)-2-Amino-1-Phenylethanol, closely related to the compound of interest. This study provided insights into the molecular structure and electronic properties, revealing its potential as an antibacterial agent through molecular docking studies. This research demonstrates the compound's inhibitory activity against certain bacteria, suggesting its utility in developing new antibacterial drugs (Subashini & Periandy, 2016).

Synthesis and Anti-Leukemia Activity

Research on derivatives of aminoalkanol hydrochlorides has shown their potential anti-leukemia activity. The study synthesized new compounds based on the molecular motif of aminoalkanol hydrochlorides and assessed their biological activity. The findings indicated that these compounds could inhibit the growth of K562 cells, suggesting their potential as anti-leukemia agents. This highlights the importance of structural modification and synthesis in discovering new therapeutic agents (Yang et al., 2009).

Protonation and Geometry Influence

A study investigated the influence of protonation on the geometry of a compound structurally similar to (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride. The research focused on aroxyalkylaminoalcohol derivatives, revealing how protonation affects molecular conformation and intermolecular interactions. This research offers valuable insights into the structural dynamics of these compounds, which could inform the development of drugs with improved pharmacological profiles (Nitek et al., 2022).

properties

IUPAC Name

(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14;/h1-9,16,18-19H,10-12,17H2;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILVTBCJVNFIDP-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045084
Record name Benzenemethanol, alpha-[[[2-(4-aminophenyl)ethyl]amino]methyl]-, hydrochloride (1:1), (alphaR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride

CAS RN

521284-22-0
Record name Benzenemethanol, α-[[[2-(4-aminophenyl)ethyl]amino]methyl]-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521284-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521284220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, alpha-[[[2-(4-aminophenyl)ethyl]amino]methyl]-, hydrochloride (1:1), (alphaR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V56Q7E5E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.